molecular formula C7H9ClFNO B11909918 4-Ethoxy-3-fluoropyridine hydrochloride

4-Ethoxy-3-fluoropyridine hydrochloride

Cat. No.: B11909918
M. Wt: 177.60 g/mol
InChI Key: QSOXZSUQGIUROZ-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoropyridine hydrochloride: is a chemical compound with the molecular formula C7H9ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both ethoxy and fluorine substituents on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-fluoropyridine hydrochloride typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 4-chloro-3-fluoropyridine with ethanol in the presence of a base to introduce the ethoxy group . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-fluoropyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 4-Ethoxy-3-fluoropyridine hydrochloride is used as a building block in organic synthesis. Its unique substituents make it valuable for constructing complex molecules and studying reaction mechanisms .

Biology and Medicine: In biological research, this compound can be used to develop fluorinated analogs of biologically active molecules. Fluorine atoms often enhance the metabolic stability and bioavailability of pharmaceuticals .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and specialty chemicals. Its unique properties make it suitable for various applications, including material science and catalysis .

Comparison with Similar Compounds

  • 4-Ethoxy-2-fluoropyridine
  • 3-Ethoxy-4-fluoropyridine
  • 4-Methoxy-3-fluoropyridine

Comparison: Compared to these similar compounds, 4-Ethoxy-3-fluoropyridine hydrochloride has a unique combination of substituents that can influence its chemical reactivity and physical properties. For example, the position of the ethoxy and fluorine groups can affect the compound’s electronic distribution and steric hindrance, leading to differences in reaction outcomes and applications .

Properties

Molecular Formula

C7H9ClFNO

Molecular Weight

177.60 g/mol

IUPAC Name

4-ethoxy-3-fluoropyridine;hydrochloride

InChI

InChI=1S/C7H8FNO.ClH/c1-2-10-7-3-4-9-5-6(7)8;/h3-5H,2H2,1H3;1H

InChI Key

QSOXZSUQGIUROZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NC=C1)F.Cl

Origin of Product

United States

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